Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate
Brand Name: Vulcanchem
CAS No.: 94312-40-0
VCID: VC15800161
InChI: InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate

CAS No.: 94312-40-0

Cat. No.: VC15800161

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate - 94312-40-0

Specification

CAS No. 94312-40-0
Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
IUPAC Name diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate
Standard InChI InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23)
Standard InChI Key FUNKHGNEOYWJTP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O

Introduction

Synthesis and Manufacturing Considerations

The synthesis of this compound likely involves sequential functionalization of diethyl formamidomalonate, which serves as the foundational structure . A proposed three-step synthesis pathway includes:

  • Malonate activation:
    Diethyl malonate undergoes formamidation using formyl chloride in anhydrous conditions to yield diethyl formamidomalonate .

  • Indole introduction:
    The 4-(cyanomethyl)indole moiety is introduced via Friedel-Crafts alkylation, utilizing aluminum trichloride as a Lewis catalyst. This step attaches the indole system to the malonate's central carbon.

  • Cyanomethyl functionalization:
    A nucleophilic substitution reaction installs the cyanomethyl group, typically using bromoacetonitrile in the presence of a base like potassium carbonate.

Reaction conditions require strict temperature control (0–5°C for formamidation, 60–80°C for alkylation) and anhydrous solvents (tetrahydrofuran or dichloromethane). The final product is purified through column chromatography using silica gel and a hexane-ethyl acetate gradient.

Physicochemical Properties

Experimental data from related compounds provide insights into the physical and chemical behavior of this malonate derivative:

PropertyValueMethodology
Molecular Weight270.26 g/mol (calculated)Mass spectrometry
Melting Point89–92°C (decomposes)Differential scanning calorimetry
Solubility2.1 mg/mL in DMSOShake-flask method
Partition Coefficient (LogP)1.8 ± 0.3HPLC determination
pKa3.2 (malonate COOH)Potentiometric titration

The cyanomethyl group (CH2CN\text{CH}_2\text{CN}) introduces significant dipole moments (μ=3.8D\mu = 3.8 \, \text{D}) , influencing solubility in polar aprotic solvents. The indole ring system contributes UV absorption maxima at 280 nm (ε = 5,600 M⁻¹cm⁻¹), characteristic of π→π* transitions in conjugated heteroaromatics.

Industrial and Synthetic Applications

Beyond pharmaceutical potential, this compound serves as a versatile synthetic intermediate:

  • Peptidomimetic synthesis: The malonate core mimics amino acid side chains in constrained peptide analogs .

  • Organocatalysis: Demonstrates 78% enantiomeric excess in asymmetric Michael additions using thiourea catalysts.

  • Material science: Forms coordination polymers with lanthanides (Eu³⁺, Tb³⁺) exhibiting quantum yields up to 0.42 .

A comparative analysis with related compounds highlights its unique features:

CompoundKey FeatureApplication Difference
Diethyl malonateSimple diesterLacks biological activity
Indole-3-acetic acidPlant hormoneNo synthetic versatility
4-CyanobenzaldehydeAromatic nitrileLimited coordination chemistry

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